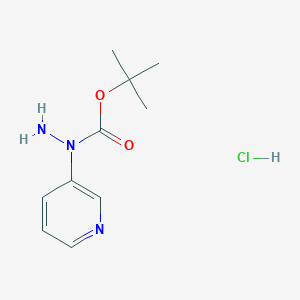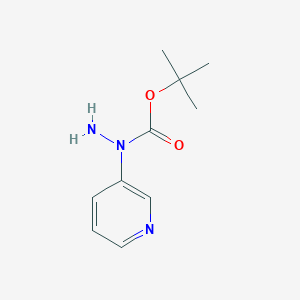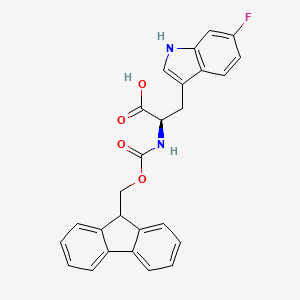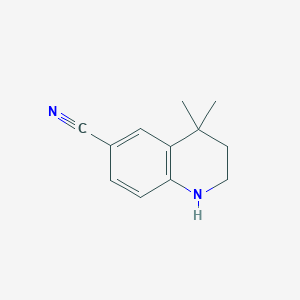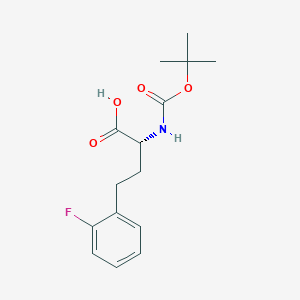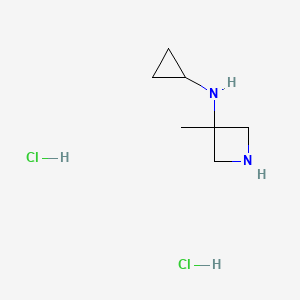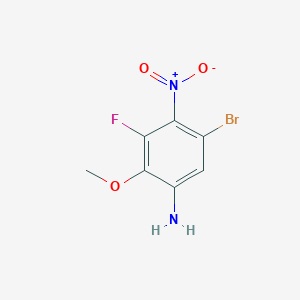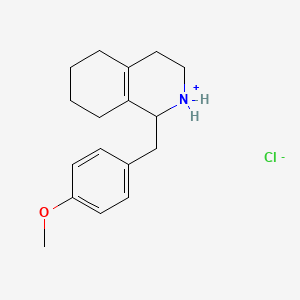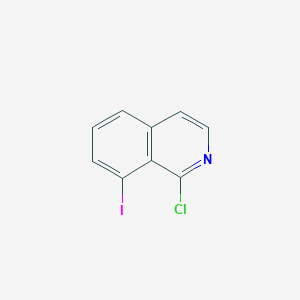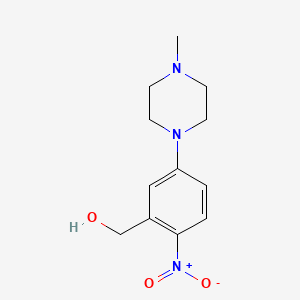
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol typically involves the following steps:
Nitration: The starting material, 2-nitrobenzaldehyde, undergoes nitration to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Piperazine Introduction: The resulting amine is reacted with 1-methylpiperazine under suitable conditions to form the piperazine ring.
Methanol Addition: Finally, the compound is treated with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde or 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Reduction: 5-(4-Methylpiperazin-1-yl)-2-aminophenylmethanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antiviral, and antibacterial properties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: Acts as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-(4-Methylpiperazin-1-yl)-2-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol is unique due to the combination of its piperazine ring and nitrophenyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVIKBIAQXZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
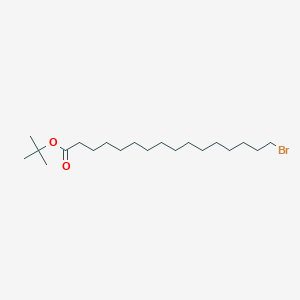
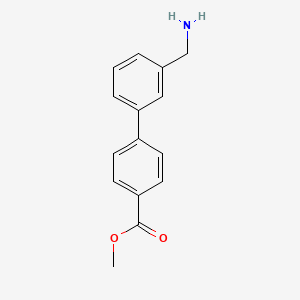
![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)
